molecular formula C20H18O4 B11389164 10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one

10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one

Cat. No.: B11389164
M. Wt: 322.4 g/mol
InChI Key: HKIRCHNAYLONKU-UHFFFAOYSA-N
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Description

10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one is a complex organic compound with the molecular formula C20H18O4 and a molecular weight of 322.3545 This compound is known for its unique structural features, which include a tert-butyl group, a methoxy group, and a dioxa-cyclopenta[b]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the dioxa-cyclopenta[b]phenanthrene core through a series of cyclization reactions. The tert-butyl and methoxy groups are introduced through selective alkylation and methylation reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium ethoxide, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the dioxa-cyclopenta[b]phenanthrene core and the presence of both tert-butyl and methoxy groups

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

10-tert-butyl-3-methoxy-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C20H18O4/c1-20(2,3)16-10-23-17-9-18-13(8-15(16)17)12-6-5-11(22-4)7-14(12)19(21)24-18/h5-10H,1-4H3

InChI Key

HKIRCHNAYLONKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC2=C1C=C3C4=C(C=C(C=C4)OC)C(=O)OC3=C2

Origin of Product

United States

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